An In-Depth Technical Guide to 3-Fluorobenzene-1-sulfonyl Bromide: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 3-Fluorobenzene-1-sulfonyl Bromide: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3-Fluorobenzene-1-sulfonyl bromide, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, it delves into the compound's core chemical properties, reactivity profile, and significant applications, grounding all claims in authoritative data and established scientific principles.
Molecular Identity and Physicochemical Properties
3-Fluorobenzene-1-sulfonyl bromide, also known as m-fluorobenzenesulfonyl bromide, is an aromatic sulfonyl halide. Its structure is characterized by a benzene ring substituted with a fluorine atom at the meta-position relative to a sulfonyl bromide group. This specific arrangement of functional groups dictates its unique reactivity and utility in organic synthesis.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This electronic influence is crucial, as it enhances the electrophilicity of the sulfonyl sulfur atom, making the compound a highly reactive agent for sulfonylation reactions.[1][2] The sulfonyl bromide moiety itself contains a good leaving group (bromide), further contributing to its high reactivity with a wide range of nucleophiles.
Table 1: Physicochemical Properties of 3-Fluorobenzene-1-sulfonyl Bromide
| Property | Value | Source(s) |
| CAS Number | 778-33-6 | |
| Molecular Formula | C₆H₄BrFO₂S | [3] |
| Molecular Weight | 239.06 g/mol | [4] |
| Appearance | Liquid | [4] |
| Melting Point | 7°C | [5] |
| Boiling Point | 231-232 °C (lit.) | [5] |
| Density | 1.7355 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.529 (lit.) | [5] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| Sensitivity | Moisture Sensitive | [5] |
Spectroscopic Signature
The structural features of 3-Fluorobenzene-1-sulfonyl bromide can be confirmed using standard spectroscopic techniques. While specific spectra are dependent on experimental conditions, the expected signatures are as follows:
-
¹H NMR: The proton NMR spectrum would display complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The coupling patterns are influenced by both proton-proton and proton-fluorine (J-coupling) interactions, providing a distinctive fingerprint.[6]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing key structural information.[6][7]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively). Aromatic C-H and C-F stretching vibrations would also be present.[8]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M⁺) and subsequent fragmentation patterns confirming the molecular weight and structure.[8]
Chemical Reactivity and Synthetic Pathways
The primary utility of 3-Fluorobenzene-1-sulfonyl bromide stems from its role as a potent electrophile. The sulfonyl group is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion.
Core Reactivity with Nucleophiles
The compound readily reacts with a variety of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is the cornerstone of its application in building complex molecular architectures.[1][9] The presence of the electron-withdrawing fluorine atom enhances the reactivity of the sulfonyl group toward nucleophilic substitution compared to its non-fluorinated analog.[2]
Caption: General reaction pathway of 3-Fluorobenzene-1-sulfonyl bromide with nucleophiles.
Experimental Protocol: Synthesis of a Sulfonamide
The following is a representative, generalized protocol for the synthesis of a sulfonamide using 3-Fluorobenzene-1-sulfonyl bromide.
Objective: To synthesize N-alkyl/aryl-3-fluorobenzenesulfonamide.
Materials:
-
3-Fluorobenzene-1-sulfonyl bromide
-
Primary or secondary amine (1.0 equivalent)
-
Tertiary amine base (e.g., triethylamine, 1.2 equivalents)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen aprotic solvent.[10]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Addition of Base: Add the tertiary amine base to the solution and stir for 5-10 minutes.
-
Reagent Addition: Slowly add a solution of 3-Fluorobenzene-1-sulfonyl bromide (1.0 equivalent) in the same solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude sulfonamide using flash column chromatography or recrystallization to obtain the final product.[8]
Synthesis of 3-Fluorobenzene-1-sulfonyl Bromide
While commercially available, understanding the synthesis of this reagent is valuable. One common laboratory-scale approach involves the conversion of a more stable precursor, such as a sulfonyl hydrazide, via oxidative bromination.[11] Another industrial route could involve halogen exchange from the corresponding sulfonyl chloride or fluoride.[12]
Caption: A simplified workflow for the synthesis of 3-Fluorobenzene-1-sulfonyl bromide.
Applications in Research and Development
The unique properties of 3-Fluorobenzene-1-sulfonyl bromide make it a valuable building block in several high-value chemical industries.
-
Medicinal Chemistry: This is arguably its most significant area of application. The sulfonamide functional group is a key pharmacophore in a wide array of drugs, including diuretics, antibiotics, and anticonvulsants. The incorporation of a fluorine atom can significantly modulate a drug candidate's properties by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.[5][9][13] Blocking metabolically labile sites with fluorine can prolong a drug's half-life.[13][14]
-
Agrochemicals: Similar to pharmaceuticals, the 3-fluorophenylsulfonyl moiety is used in the synthesis of advanced herbicides and pesticides. The fluorine atom can enhance the biological activity and environmental persistence of these agents.[9]
-
Materials Science: It serves as a monomer or functionalizing agent in the preparation of specialty polymers. The introduction of sulfonyl groups can improve properties like thermal stability and hydrophilicity.[9]
Safety and Handling
3-Fluorobenzene-1-sulfonyl bromide is a corrosive and reactive chemical that requires strict safety protocols.
-
Hazards: It causes severe skin burns and serious eye damage.[4][15] It is classified as a corrosive substance.
-
Reactivity: It reacts violently with water and is moisture-sensitive.[10] Contact with moisture can release corrosive hydrogen bromide gas. It is also incompatible with strong oxidizing agents, strong bases, and alcohols.[10][16]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Storage: Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials.[10]
Conclusion
3-Fluorobenzene-1-sulfonyl bromide is a highly versatile and reactive reagent whose importance is anchored in the dual functionality of its reactive sulfonyl bromide group and the modulating electronic effects of its meta-fluorine substituent. Its widespread use in the synthesis of pharmaceuticals and other advanced materials underscores its significance in modern organic chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
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